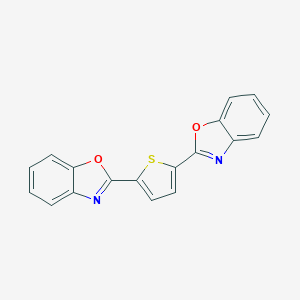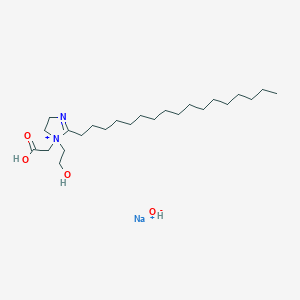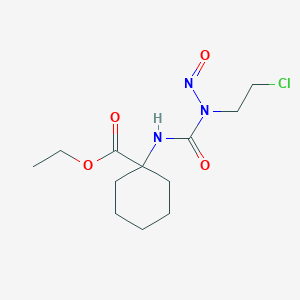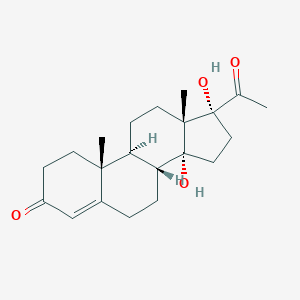
Pregn-4-ene-3,20-dione, 14,17-dihydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pregn-4-ene-3,20-dione, 14,17-dihydroxy-, commonly known as 17α-hydroxyprogesterone (17-OHP), is a steroid hormone that plays a crucial role in the human body. It is a natural metabolite of progesterone and is synthesized in the adrenal gland and gonads. 17-OHP has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications.
Mecanismo De Acción
Pregn-4-ene-3,20-dione, 14,17-dihydroxy- acts as a progestin, binding to the progesterone receptor and activating downstream signaling pathways. This leads to the suppression of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH) secretion, which in turn inhibits ovulation and the production of estrogen and progesterone.
Efectos Bioquímicos Y Fisiológicos
In addition to its role as a progestin, Pregn-4-ene-3,20-dione, 14,17-dihydroxy- has been shown to have a number of other biochemical and physiological effects. These include the regulation of blood pressure, the modulation of immune function, and the regulation of glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Pregn-4-ene-3,20-dione, 14,17-dihydroxy- in lab experiments is its stability and ease of measurement. Its levels can be easily measured in blood or urine samples using standard laboratory techniques. However, one limitation is that its levels can vary widely depending on the time of day and menstrual cycle phase.
Direcciones Futuras
There are several future directions for research on Pregn-4-ene-3,20-dione, 14,17-dihydroxy-. One area of interest is its potential role in the pathogenesis of polycystic ovary syndrome (PCOS), a common endocrine disorder characterized by hyperandrogenism and ovulatory dysfunction. Another area of interest is its potential use as a biomarker for the prediction of preterm labor. Additionally, further research is needed to elucidate the mechanisms underlying its effects on glucose metabolism and blood pressure regulation.
In conclusion, 17α-hydroxyprogesterone is a steroid hormone that has been extensively studied for its potential therapeutic applications and its role in various physiological processes. Its stable and easy-to-measure levels make it a useful biomarker for the diagnosis and monitoring of certain medical conditions. Further research is needed to fully understand its mechanisms of action and potential clinical applications.
Métodos De Síntesis
The synthesis of Pregn-4-ene-3,20-dione, 14,17-dihydroxy- involves the conversion of progesterone to 17-hydroxyprogesterone by the enzyme 17α-hydroxylase. This reaction occurs in the adrenal gland and gonads. The Pregn-4-ene-3,20-dione, 14,17-dihydroxy- can then be further metabolized to other steroid hormones, such as testosterone and estradiol.
Aplicaciones Científicas De Investigación
Pregn-4-ene-3,20-dione, 14,17-dihydroxy- has been widely studied for its potential therapeutic applications in a variety of medical conditions, including congenital adrenal hyperplasia, preterm labor, and infertility. In particular, Pregn-4-ene-3,20-dione, 14,17-dihydroxy- has been used as a biomarker for the diagnosis of congenital adrenal hyperplasia, a genetic disorder that results in the overproduction of androgens and cortisol.
Propiedades
Número CAS |
14226-13-2 |
|---|---|
Nombre del producto |
Pregn-4-ene-3,20-dione, 14,17-dihydroxy- |
Fórmula molecular |
C21H30O4 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14R,17R)-17-acetyl-14,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-13(22)20(24)10-11-21(25)17-5-4-14-12-15(23)6-8-18(14,2)16(17)7-9-19(20,21)3/h12,16-17,24-25H,4-11H2,1-3H3/t16-,17+,18-,19+,20-,21+/m0/s1 |
Clave InChI |
DTYQFBITLYZHTR-AUYGFBLUSA-N |
SMILES isomérico |
CC(=O)[C@]1(CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O |
SMILES |
CC(=O)C1(CCC2(C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O |
SMILES canónico |
CC(=O)C1(CCC2(C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O |
Pictogramas |
Irritant; Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




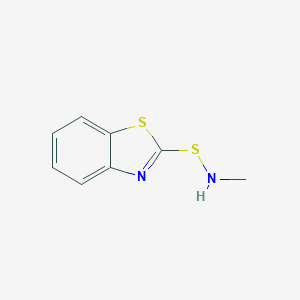
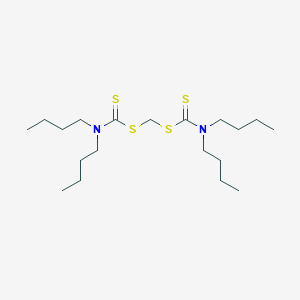
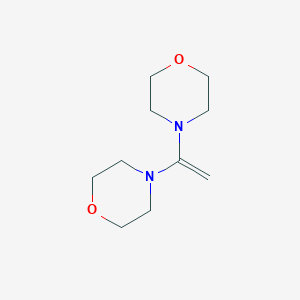
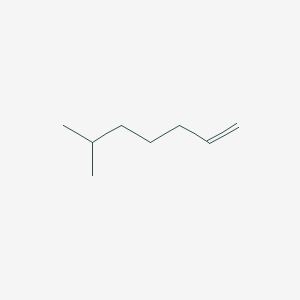
![1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B80072.png)
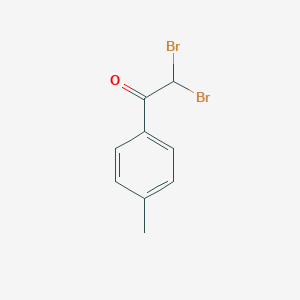
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B80074.png)
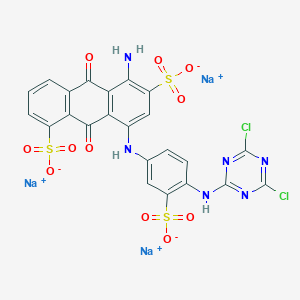
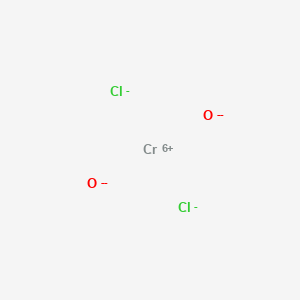
![4-Hydrazinothieno[2,3-d]pyrimidine](/img/structure/B80078.png)
